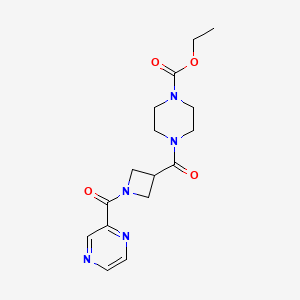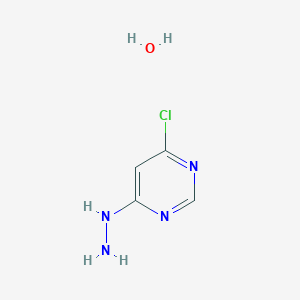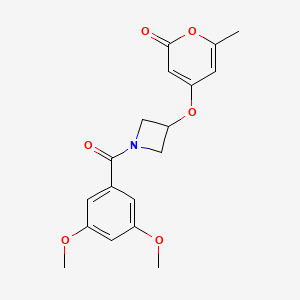
Ethyl 4-(1-(pyrazine-2-carbonyl)azetidine-3-carbonyl)piperazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of azetidines, a core structure in the compound, can be achieved through the [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza Paternò–Büchi reaction . This reaction is one of the most efficient ways to synthesize functionalized azetidines .Molecular Structure Analysis
The molecular structure of this compound is complex, featuring a pyrazine-2-carbonyl group attached to an azetidine-3-carbonyl group, which is further attached to a piperazine-1-carboxylate group.Chemical Reactions Analysis
The [2 + 2] photocycloaddition reaction, specifically the aza Paternò–Büchi reaction, is a key reaction involved in the synthesis of this compound . This reaction is efficient for synthesizing functionalized azetidines, a core structure in the compound .Applications De Recherche Scientifique
Synthesis and Biological Activity
The compound has been involved in the synthesis of novel fluoroquinolones, specifically designed and evaluated for their in vivo activity against Mycobacterium tuberculosis. These compounds demonstrated comparable activity to sparfloxacin, a known therapeutic agent, suggesting potential applications in tuberculosis treatment (Shindikar & Viswanathan, 2005).
Chemical Transformation and Derivative Synthesis
Research has explored the transformation of similar compounds into various heterocyclic derivatives, indicating a wide range of chemical reactivity and potential for creating diverse bioactive molecules. For instance, ethyl esters of coumarin derivatives were reacted with aromatic aldehydes and other reagents, yielding a variety of annelated coumarin derivatives (Mohammed, 2010). Additionally, ethyl 1,2-diaminoazulene-3-carboxylate was used to synthesize azulene derivatives condensed with nitrogen-containing heterocycles (Nozoe, Asao, & Kobayashi, 1973), further exemplifying the synthetic versatility of similar compounds.
Applications in Antimicrobial Studies
Some derivatives of related compounds have been synthesized and evaluated for their antimicrobial activity, suggesting potential pharmaceutical applications. For instance, a series of 1,2,4-triazol-3-one derivatives were synthesized and screened for their antimicrobial activity, showing good activity against several microorganisms compared to ampicillin, a standard antibiotic (Fandaklı, Başoğlu, Bektaş, Yolal, Demirbaş, & Karaoglu, 2012).
Heterocyclic Compound Synthesis
The reactivity of similar compounds with various reagents has been explored to synthesize different heterocyclic compounds, highlighting their utility in producing biologically significant molecules. For example, reactions involving ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates led to the formation of various diazanaphthalene, pyrazole, isoxazolo[3,4-b]pyridine, and other heterocyclic derivatives (Harb, Hesien, Metwally, & Elnagdi, 1989).
Mécanisme D'action
Target of Action
It is known that similar compounds have been evaluated for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra .
Mode of Action
It is synthesized via the aza paternò–büchi reaction , which is a [2 + 2] photocycloaddition reaction between an imine and an alkene component . This reaction is one of the most efficient ways to synthesize functionalized azetidines .
Biochemical Pathways
It is known that similar compounds have been designed and synthesized for their anti-tubercular activity , suggesting that they may interfere with the biochemical pathways of Mycobacterium tuberculosis.
Pharmacokinetics
It is known that the incorporation of azetidines into pharmaceutically relevant scaffolds can result in improved pharmacokinetic properties .
Result of Action
Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra .
Action Environment
The synthesis of azetidines via the aza paternò–büchi reaction is known to be influenced by various factors, including the nature of the imine and alkene components and the reaction conditions .
Propriétés
IUPAC Name |
ethyl 4-[1-(pyrazine-2-carbonyl)azetidine-3-carbonyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O4/c1-2-25-16(24)20-7-5-19(6-8-20)14(22)12-10-21(11-12)15(23)13-9-17-3-4-18-13/h3-4,9,12H,2,5-8,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEIFPGBRWQXGOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2CN(C2)C(=O)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-[(3-bromopyridin-2-yl)amino]acetate](/img/structure/B2825642.png)

![1-(4-methylphenyl)-N-(3-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2825646.png)

![2-[4-(Prop-2-YN-1-YL)piperazin-1-YL]pyrimidine](/img/structure/B2825648.png)
![(5,7-Dimethylimidazo[1,2-a]pyridin-2-yl)methanamine](/img/structure/B2825651.png)
![2-({6-ethyl-3-[(furan-2-yl)methyl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2825652.png)

![(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-4-(N-ethyl-N-phenylsulfamoyl)benzamide](/img/structure/B2825657.png)
![5-bromo-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-6-fluoropyridine-3-carboxamide](/img/structure/B2825660.png)


